molecular formula C17H22BrClN2O2S B2710438 5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415532-77-1

5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide

Cat. No. B2710438
M. Wt: 433.79
InChI Key: NBNFABQPHLLEHW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide involves the inhibition of protein kinases and histone deacetylases. It binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways. Similarly, it binds to the active site of HDAC6 and prevents the deacetylation of histones, leading to the accumulation of acetylated proteins and altered gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide depend on the specific protein or enzyme being targeted. Inhibition of CK2 has been shown to affect cell proliferation, apoptosis, and DNA repair. Inhibition of HDAC6 has been shown to affect protein degradation, microtubule dynamics, and immune response.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide in lab experiments include its selectivity, potency, and specificity for CK2 and HDAC6. It is also easy to synthesize and purify, making it a cost-effective tool for research. The limitations include its potential off-target effects and the need for careful optimization of experimental conditions to achieve desired results.

Future Directions

For the use of 5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide in scientific research include the development of more potent and selective inhibitors of CK2 and HDAC6, as well as the identification of new targets for this compound. It may also be used in combination with other drugs or compounds to enhance its therapeutic potential. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by inhibition of CK2 and HDAC6 and to explore the potential clinical applications of this compound.

Synthesis Methods

The synthesis of 5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide involves the reaction of 5-Bromo-2-chlorobenzoyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography.

Scientific Research Applications

5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is widely used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes. It is commonly used as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and apoptosis. It has also been shown to inhibit the activity of the histone deacetylase HDAC6, which plays a role in the regulation of gene expression and protein degradation.

properties

IUPAC Name

5-bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClN2O2S/c18-13-1-2-15(19)14(11-13)16(22)20-12-17(3-7-23-8-4-17)21-5-9-24-10-6-21/h1-2,11H,3-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNFABQPHLLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

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